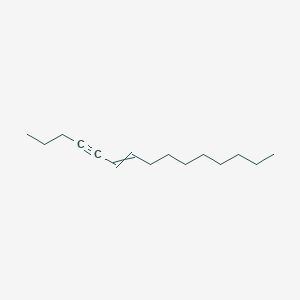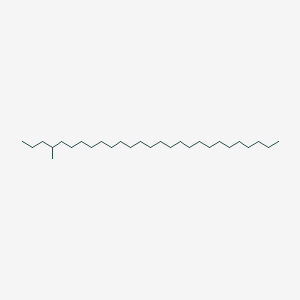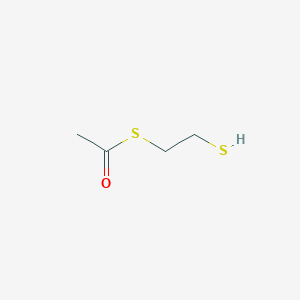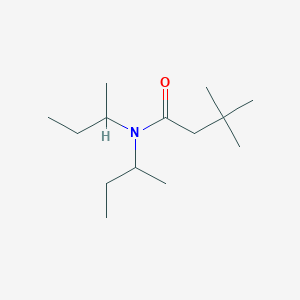
Pentadec-6-en-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-6-en-4-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound falls under the category of enynes, which are known for their unique chemical properties and reactivity. The molecular formula for this compound is C15H26, indicating it contains 15 carbon atoms and 26 hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-6-en-4-yne can be achieved through various organic reactions. One common method involves the coupling of alkyne and alkene precursors using transition metal catalysts. For instance, the Sonogashira coupling reaction, which employs palladium and copper catalysts, can be used to form the carbon-carbon triple bond. The reaction typically occurs under mild conditions with the use of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of renewable raw materials and green chemistry principles, such as atom efficiency and waste reduction, are emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-6-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Pentadec-6-en-4-yne has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving enyne reductases.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which Pentadec-6-en-4-yne exerts its effects involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may undergo reduction or oxidation, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired product. The pathways involved often include the formation of metal-carbene intermediates, particularly in reactions catalyzed by transition metals such as ruthenium.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentadec-1-en-12-yne
- Heptadec-1-en-12-yne
- Hexadec-11-yn-1-ol
Uniqueness
Pentadec-6-en-4-yne is unique due to its specific positioning of the double and triple bonds within the carbon chain. This unique structure imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic and research applications. Compared to similar compounds, this compound offers a different set of reaction pathways and products, which can be advantageous in specific contexts.
Propriétés
Numéro CAS |
93176-18-2 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
pentadec-6-en-4-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h12,14H,3-7,9,11,13,15H2,1-2H3 |
Clé InChI |
TXHPUUWWERGRCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC#CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)





![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




